Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Description
Introduction to Triazolo[1,5-a]Pyrimidine Scaffold
Historical Development and Evolution of Triazolopyrimidine Research
The triazolo[1,5-a]pyrimidine scaffold emerged in the mid-20th century as chemists sought to expand the diversity of fused heterocyclic systems. Early synthetic routes, such as the condensation of diaminotriazoles with ketones or aldehydes, laid the groundwork for structural diversification. A pivotal advancement occurred with the development of microwave-assisted synthesis, which improved yields and reduced reaction times for derivatives like triazolo[1,5-a]pyrimidin-2-amines. By the 2020s, compounds such as WS-898—a triazolo[1,5-a]pyrimidine-based ABCB1 inhibitor—demonstrated the scaffold’s potential in overcoming multidrug resistance in cancer therapy.
Significance in Medicinal Chemistry and Drug Discovery
The scaffold’s significance stems from its ability to mimic purine bases, enabling interactions with biological targets such as ATP-binding cassette transporters and tyrosine phosphodiesterases. For instance, WS-898 inhibits ABCB1-mediated drug efflux at nanomolar concentrations (IC50 = 3.68–5.0 nM), outperforming classical inhibitors like verapamil. Additionally, triazolopyrimidines serve as TDP2 inhibitors, highlighting their role in targeting DNA repair pathways. The structural flexibility of the scaffold allows for modifications at positions 2, 5, and 7, enabling fine-tuning of pharmacokinetic properties.
Isomeric Forms and Nomenclature of Triazolopyrimidines
The triazolo[1,5-a]pyrimidine system exhibits regiochemical complexity due to the arrangement of nitrogen atoms. Isomers are distinguished by the fusion pattern of the triazole and pyrimidine rings. For example, the 5-phenyl isomer (e.g., compound 7 in Scheme 1 of ) differs from the 7-phenyl variant in the position of the substituent. IUPAC nomenclature prioritizes numbering starting from the bridgehead nitrogen, as seen in 2-(hydroxymethyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-one. Substituents at the 2nd position often enhance bioavailability, as demonstrated by methyl 2-(2-ethyl-7-oxo-1,7-dihydro-triazolo[1,5-a]pyrimidin-5-yl)acetate.
Table 1: Key Triazolopyrimidine Derivatives and Their Structural Features
Position of 7-Oxo Derivatives in Triazolopyrimidine Research Landscape
7-Oxo derivatives occupy a critical niche due to their hydrogen-bonding capacity and metabolic stability. The ketone group at position 7 enhances interactions with target proteins, as observed in the binding of WS-898 to ABCB1. Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-triazolo[1,5-a]pyrimidin-5-yl)acetate exemplifies this subclass, where the 7-oxo group stabilizes the enolic tautomer, influencing electron distribution and reactivity. Synthetic routes to 7-oxo derivatives often involve cyclocondensation followed by oxidation, as detailed in the preparation of triazolo[1,5-a]pyrimidin-7(1H)-one intermediates.
Properties
IUPAC Name |
methyl 2-(2-ethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-3-7-12-10-11-6(5-9(16)17-2)4-8(15)14(10)13-7/h4H,3,5H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIHLMYADMMBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=CC(=O)N2N1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-ethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate belongs to a class of compounds known for their diverse biological activities. Research indicates that derivatives of triazolo-pyrimidines exhibit promising anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Properties
The compound's structure suggests potential activity against various cancer types. Research has identified triazolo-pyrimidine derivatives as effective inhibitors of polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation. Inhibiting Plk1 can lead to reduced tumor growth in several cancer models .
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The presence of specific functional groups in this compound influences its pharmacological profile:
| Functional Group | Effect on Activity |
|---|---|
| Triazole Ring | Enhances binding affinity to target enzymes |
| Acetate Group | Improves solubility and absorption |
| Ethyl Substituent | Modifies lipophilicity for better cellular uptake |
Mechanism of Action
The mechanism of action of methyl (2-ethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Position 2: The 2-ethyl group in the target compound increases steric bulk and lipophilicity compared to amino (polar) or methylsulfanyl (moderately lipophilic) groups in analogs .
- Position 7 : The 7-oxo group is conserved across most analogs, critical for maintaining the planar conjugated system and hydrogen-bonding capacity .
Physicochemical Properties
- Lipophilicity: The 2-ethyl and methyl ester substituents in the target compound likely confer higher logP values compared to amino- or hydroxy-substituted analogs (e.g., ’s compound with 7-hydroxy and methylsulfanyl groups) .
- Solubility : Sodium salts (e.g., ’s 1b) exhibit superior aqueous solubility, whereas the target compound’s ester group may limit solubility in polar solvents .
- Hydrogen Bonding: Amino-substituted analogs (e.g., ’s compound) form intermolecular hydrogen bonds (N–H···N), influencing crystal packing and stability .
Biological Activity
Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a complex heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine structure, characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄O₂ |
| Molecular Weight | 198.24 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound exhibit their biological effects primarily through:
- Inhibition of Key Enzymes : These compounds may inhibit enzymes involved in cancer cell proliferation. For instance, studies have shown that related triazolo-pyrimidines can inhibit the activity of protein kinases such as EGFR and PI3K, which are critical in cancer signaling pathways .
- Induction of Apoptosis : The compound likely triggers apoptosis in cancer cells through the activation of intrinsic pathways. This has been observed in various derivatives that demonstrate significant cytotoxicity against multiple cancer cell lines .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound and related compounds:
| Study Reference | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 14.5 | EGFR inhibition | |
| HCT116 | 11.94 | PI3K inhibition | |
| SKOV3 | 10.0 | Induction of apoptosis |
These findings suggest that the compound exhibits potent cytotoxic effects against various cancer cell lines.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on MCF-7 Cells : A recent study demonstrated that derivatives with similar structures showed an IC₅₀ value significantly lower than doxorubicin (40 μM), indicating superior potency against breast cancer cells .
- Combination Therapy : In a combination therapy study involving this compound with doxorubicin or PARP inhibitors like olaparib, enhanced antitumor activity was observed in xenograft models . This indicates potential for synergistic effects when used with established chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the common synthetic protocols for preparing [1,2,4]triazolo[1,5-a]pyrimidine derivatives like Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate?
- Methodology : The core structure is typically synthesized via cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-keto esters or enaminones. For example, heating 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one in ethanol under reflux for 12 hours yields analogous triazolopyrimidine esters. Recrystallization from ethanol is commonly used for purification . Solvent choice (e.g., ethanol, isopropanol) and temperature control (78–100°C) are critical for yield optimization .
Q. How is the structural integrity of this compound validated after synthesis?
- Methodology : Multinuclear NMR (¹H, ¹³C) confirms functional groups and substituent positions. For crystallographic validation, X-ray diffraction (XRD) with SHELXL refinement is employed. Hydrogen bonding patterns and planarity of the fused-ring system are key metrics. Example: In ethyl 2-(2-amino-5-methyl-triazolo[1,5-a]pyrimidin-7-yl)acetate, XRD revealed a planar nine-membered fused ring and hydrogen bonds stabilizing the crystal lattice .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of triazolopyrimidine derivatives?
- Methodology : Systematic screening of solvents (e.g., ethanol vs. DMF), catalysts (e.g., acidic/basic additives), and stoichiometric ratios is recommended. demonstrated that substituting benzaldehyde derivatives (e.g., 4-isopropylphenyl, 4-ethylthiophenyl) with electron-donating groups improved yields (33–80%) due to enhanced nucleophilic reactivity. Microwave-assisted synthesis or flow chemistry may reduce reaction times .
Q. What strategies address discrepancies in crystallographic data refinement for triazolopyrimidines?
- Methodology : Use SHELXL for high-resolution refinement, incorporating restraints for disordered moieties (e.g., amino groups). For twinned crystals, SHELXT’s automated space-group determination can resolve ambiguities. Example: SHELXL’s "RIGU" restraint stabilized hydrogen-bonding networks in ethyl 2-(2-amino-5-methyl-triazolo[1,5-a]pyrimidin-7-yl)acetate, achieving R-factors < 0.05 .
Q. How do substituent modifications influence the biological activity of triazolopyrimidine derivatives?
- Methodology : Structure-activity relationship (SAR) studies compare substituents at positions 2, 5, and 6. For instance:
- Antimicrobial activity : Introducing carbohydrazide groups at position 6 (via hydrazine reactions) enhanced activity against Gram-positive bacteria .
- Antiviral activity : Substitution with benzylthio groups at position 2 improved inhibition of viral replication, as seen in derivatives tested against Enterococcus .
Computational docking (e.g., AutoDock) can predict binding affinities to target enzymes like adenylyl cyclase .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR and XRD data for triazolopyrimidine derivatives?
- Methodology : Cross-validate using complementary techniques:
- Dynamic NMR : Detect tautomerism or rotational barriers in solution.
- DFT calculations : Compare theoretical and experimental NMR/XRD data to identify conformational discrepancies.
Example: In 2-(7-(2,3-dimethoxyphenyl)-triazolo[1,5-a]pyrimidin-5-yl)-3-methoxyphenol, XRD confirmed methoxy group orientations, while NMR revealed dynamic effects in solution .
Experimental Design Considerations
Q. What safety protocols are critical when handling triazolopyrimidine derivatives?
- Methodology : Adopt GHS-compliant practices:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
